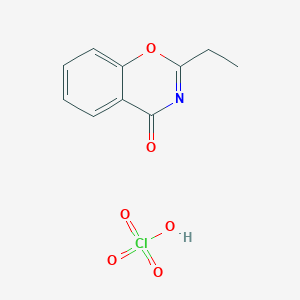
4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate is a heterocyclic compound that belongs to the benzoxazinone family These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions . The reaction proceeds through the formation of an iminium cation, which facilitates the cyclodehydration reaction to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The use of efficient cyclizing agents and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzoxazinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and substituted benzoxazinones. These products can have different biological and chemical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against serine proteases.
Medicine: It has been investigated for its potential as an antimicrobial and anticancer agent.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition of enzyme activity . The perchlorate group may enhance its binding affinity and specificity towards certain enzymes, making it a potent inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of oxygen in the benzoxazinone ring and exhibit similar biological activities.
Quinazolinones: These compounds are structurally related and have shown potent antimicrobial and anticancer activities.
Uniqueness
4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate is unique due to the presence of the perchlorate group, which enhances its reactivity and potential applications. Its ability to form stable complexes with enzymes and other biological targets makes it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
56429-60-8 |
|---|---|
Fórmula molecular |
C10H10ClNO6 |
Peso molecular |
275.64 g/mol |
Nombre IUPAC |
2-ethyl-1,3-benzoxazin-4-one;perchloric acid |
InChI |
InChI=1S/C10H9NO2.ClHO4/c1-2-9-11-10(12)7-5-3-4-6-8(7)13-9;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5) |
Clave InChI |
UHVYCUYABFBHOW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=O)C2=CC=CC=C2O1.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















